molecular formula C10H10O2 B3039984 4-Acetyl-2-methylbenzaldehyde CAS No. 1433821-65-8

4-Acetyl-2-methylbenzaldehyde

Cat. No.: B3039984
CAS No.: 1433821-65-8
M. Wt: 162.18 g/mol
InChI Key: MFOWNZGDUAVXDK-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the fourth position and a methyl group at the second position on the benzene ring

Scientific Research Applications

4-Acetyl-2-methylbenzaldehyde has several applications in scientific research:

Safety and Hazards

As with any chemical, precautions should be taken when handling 4-Acetyl-2-methylbenzaldehyde. It is essential to follow safety guidelines, wear appropriate protective gear, and work in a well-ventilated area. Specific safety data can be found in the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-2-methylbenzaldehyde can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base. For instance, the reaction between 2-methylbenzaldehyde and acetone under basic conditions can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of microwave-assisted Claisen-Schmidt reactions. This method enhances the reaction rate and selectivity, producing the desired compound in high yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 4-Acetyl-2-methylbenzaldehyde exerts its effects involves the disruption of cellular antioxidation systems. This compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting microbial growth. It targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress in cells .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-2-methylbenzaldehyde’s unique combination of functional groups (acetyl and methyl) on the benzene ring enhances its reactivity and makes it a valuable intermediate in organic synthesis

Properties

IUPAC Name

4-acetyl-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOWNZGDUAVXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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